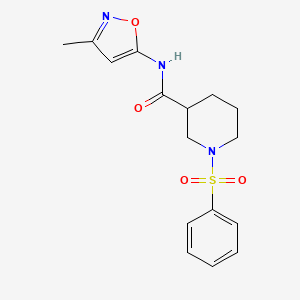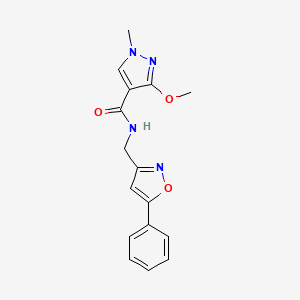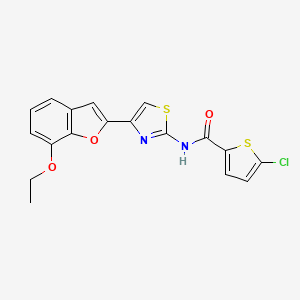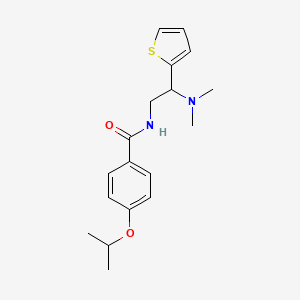
N-(1-cyanocyclopentyl)-2-(4-pyrrolidin-1-ylsulfonylpiperazin-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyanocyclopentyl)-2-(4-pyrrolidin-1-ylsulfonylpiperazin-1-yl)acetamide, also known as CPP-115, is a novel compound that has been extensively studied for its potential therapeutic applications. This compound is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the degradation of GABA in the brain. Inhibition of this enzyme leads to an increase in the levels of GABA, which is a neurotransmitter that plays a crucial role in the regulation of neuronal activity. The purpose of
Wirkmechanismus
N-(1-cyanocyclopentyl)-2-(4-pyrrolidin-1-ylsulfonylpiperazin-1-yl)acetamide works by inhibiting the enzyme GABA transaminase, which is responsible for the degradation of GABA in the brain. This leads to an increase in the levels of GABA, which is a neurotransmitter that plays a crucial role in the regulation of neuronal activity. GABA acts as an inhibitory neurotransmitter, which means that it reduces the activity of neurons in the brain. By increasing the levels of GABA, N-(1-cyanocyclopentyl)-2-(4-pyrrolidin-1-ylsulfonylpiperazin-1-yl)acetamide can reduce the activity of neurons and produce its therapeutic effects.
Biochemical and Physiological Effects:
N-(1-cyanocyclopentyl)-2-(4-pyrrolidin-1-ylsulfonylpiperazin-1-yl)acetamide has been shown to increase the levels of GABA in the brain, which leads to a reduction in neuronal activity. This can produce a range of biochemical and physiological effects, including anticonvulsant, anxiolytic, and analgesic effects. N-(1-cyanocyclopentyl)-2-(4-pyrrolidin-1-ylsulfonylpiperazin-1-yl)acetamide has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-cyanocyclopentyl)-2-(4-pyrrolidin-1-ylsulfonylpiperazin-1-yl)acetamide is a potent and selective inhibitor of GABA transaminase, which makes it a valuable tool for studying the role of GABA in various neurological and psychiatric disorders. However, like any other experimental compound, N-(1-cyanocyclopentyl)-2-(4-pyrrolidin-1-ylsulfonylpiperazin-1-yl)acetamide has certain limitations. For example, it may have off-target effects that could affect the interpretation of experimental results. In addition, the effects of N-(1-cyanocyclopentyl)-2-(4-pyrrolidin-1-ylsulfonylpiperazin-1-yl)acetamide may vary depending on the dose and duration of treatment.
Zukünftige Richtungen
There are several potential future directions for the study of N-(1-cyanocyclopentyl)-2-(4-pyrrolidin-1-ylsulfonylpiperazin-1-yl)acetamide. One direction is to further explore its potential therapeutic applications in various neurological and psychiatric disorders. Another direction is to study the long-term effects of N-(1-cyanocyclopentyl)-2-(4-pyrrolidin-1-ylsulfonylpiperazin-1-yl)acetamide on neuronal function and behavior. Additionally, it may be possible to develop new compounds based on the structure of N-(1-cyanocyclopentyl)-2-(4-pyrrolidin-1-ylsulfonylpiperazin-1-yl)acetamide that have improved potency and selectivity for GABA transaminase inhibition. Overall, the study of N-(1-cyanocyclopentyl)-2-(4-pyrrolidin-1-ylsulfonylpiperazin-1-yl)acetamide has the potential to lead to new treatments for a range of neurological and psychiatric disorders.
Synthesemethoden
The synthesis of N-(1-cyanocyclopentyl)-2-(4-pyrrolidin-1-ylsulfonylpiperazin-1-yl)acetamide involves the reaction of 1-cyanocyclopentane-1-carboxylic acid with 1-(4-pyrrolidin-1-ylsulfonyl)piperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then treated with acetic anhydride to yield N-(1-cyanocyclopentyl)-2-(4-pyrrolidin-1-ylsulfonylpiperazin-1-yl)acetamide. This synthesis method has been optimized to produce high yields of pure N-(1-cyanocyclopentyl)-2-(4-pyrrolidin-1-ylsulfonylpiperazin-1-yl)acetamide.
Wissenschaftliche Forschungsanwendungen
N-(1-cyanocyclopentyl)-2-(4-pyrrolidin-1-ylsulfonylpiperazin-1-yl)acetamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anticonvulsant, anxiolytic, and analgesic effects in animal models. It has also been studied for its potential use in the treatment of addiction, particularly cocaine addiction. In addition, N-(1-cyanocyclopentyl)-2-(4-pyrrolidin-1-ylsulfonylpiperazin-1-yl)acetamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-(1-cyanocyclopentyl)-2-(4-pyrrolidin-1-ylsulfonylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N5O3S/c17-14-16(5-1-2-6-16)18-15(22)13-19-9-11-21(12-10-19)25(23,24)20-7-3-4-8-20/h1-13H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XICWVETXDBEXOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)CN2CCN(CC2)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclopentyl)-2-(4-pyrrolidin-1-ylsulfonylpiperazin-1-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-2-phenyl-1,3-thiazole](/img/structure/B2949419.png)

![[2-Bromo-5-(hydroxymethyl)-3-methylphenyl]methanol](/img/structure/B2949424.png)
![N-(5-chloro-2-methoxyphenyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2949425.png)

![N-(4-ethoxyphenyl)-2-{[6-(3-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2949427.png)

![N-{[5-(butylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenesulfonamide](/img/structure/B2949429.png)

![2-[({[2-(Difluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]pyridine-3-carboxylic acid](/img/structure/B2949431.png)

![2-[4-Methoxybutan-2-yl(thiophen-2-ylmethyl)amino]ethanesulfonyl fluoride](/img/structure/B2949433.png)